

An In-depth Technical Guide to 3-(4-Methylphenoxy)propanoic Acid

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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)propanoic acid

Cat. No.: B147150

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CAS Number: 25173-37-9

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Abstract

This technical guide provides a comprehensive overview of **3-(4-Methylphenoxy)propanoic acid**, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the compound's physicochemical properties, outlines a robust synthesis protocol based on the Williamson ether synthesis, and explores its potential applications. This guide emphasizes the underlying chemical principles and experimental considerations to ensure scientific integrity and reproducibility.

Introduction

3-(4-Methylphenoxy)propanoic acid, also known as 3-(p-tolyloxy)propanoic acid, belongs to the class of phenoxyalkanoic acids. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the carboxylic acid group and the modifiable aromatic ring. The ether linkage provides stability and influences the overall electronic and conformational properties of the molecule. Understanding the synthesis and characteristics of this compound is crucial for its effective utilization as a building block in the development of more complex molecules with desired biological or material properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. These properties dictate the conditions required for its handling, purification, and characterization.

Physicochemical Properties

The key physicochemical properties of **3-(4-Methylphenoxy)propanoic acid** are summarized in the table below. These values are critical for predicting its behavior in various solvents and at different temperatures, which is essential for designing reaction and purification protocols.

Property	Value	Source
CAS Number	25173-37-9	AiFChem
Molecular Formula	C ₁₀ H ₁₂ O ₃	AiFChem
Molecular Weight	180.20 g/mol	PubChem
IUPAC Name	3-(4-methylphenoxy)propanoic acid	PubChem
Predicted XLogP3	2.2	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	4	PubChem

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of synthesized compounds. While a comprehensive public spectral database for **3-(4-Methylphenoxy)propanoic acid** is not readily available, the expected spectral features can be predicted based on its structure.

- **¹H NMR** (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the p-cresol moiety, the

methyl group protons, and the two methylene groups of the propanoic acid chain. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the molecule.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum would provide evidence for all ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the methyl carbon, and the methylene carbons.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, the C-O-C stretch of the ether linkage, and the C-H stretches of the aromatic and aliphatic parts of the molecule.
- Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol) and characteristic fragmentation patterns that can further confirm its structure.

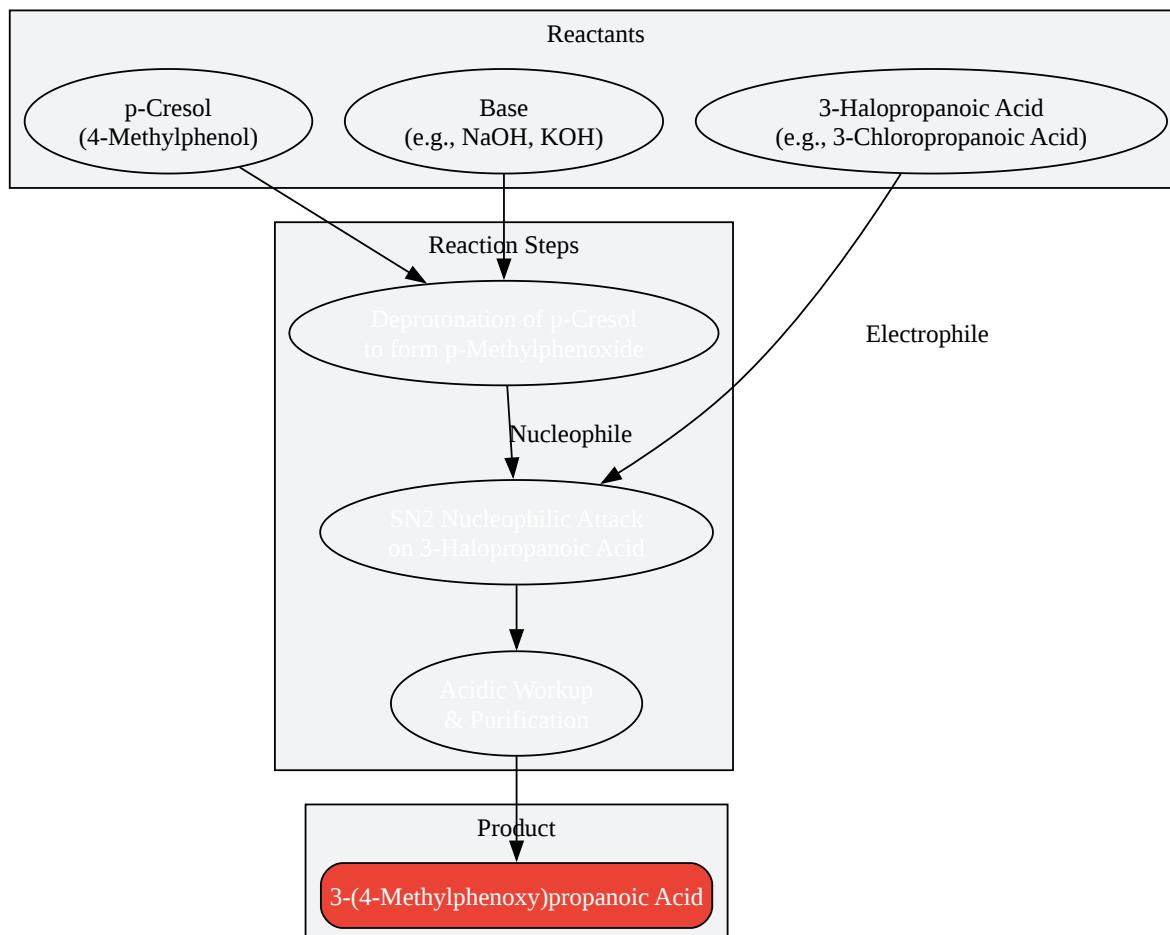
Synthesis of 3-(4-Methylphenoxy)propanoic Acid

The most logical and widely applicable method for the synthesis of **3-(4-Methylphenoxy)propanoic acid** is the Williamson ether synthesis. This classic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Synthesis Strategy and Rationale

The Williamson ether synthesis is a robust and high-yielding method for preparing ethers. The reaction proceeds via an $\text{S}_{\text{N}}2$ mechanism, where a deprotonated alcohol or phenol acts as the nucleophile, attacking an alkyl halide.

The synthesis of **3-(4-Methylphenoxy)propanoic acid** involves the reaction of p-cresol (4-methylphenol) with a 3-halopropanoic acid, typically 3-chloropropanoic acid or 3-bromopropanoic acid, in the presence of a base. The base deprotonates the phenolic hydroxyl group of p-cresol, forming the more nucleophilic p-methylphenoxide ion. This phenoxide then attacks the electrophilic carbon atom bearing the halogen in the 3-halopropanoic acid, displacing the halide and forming the ether linkage.

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Detailed Experimental Protocol

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.

Materials:

- p-Cresol (4-methylphenol)
- 3-Chloropropanoic acid
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Water (distilled or deionized)
- Concentrated hydrochloric acid (HCl)
- Diethyl ether or other suitable organic solvent for extraction
- Anhydrous sodium sulfate or magnesium sulfate
- Activated charcoal (optional, for decolorization)
- Solvent for recrystallization (e.g., hot water, ethanol/water mixture, or toluene)

Procedure:

- Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a chosen amount of sodium hydroxide in water. To this basic solution, add an equimolar amount of p-cresol and stir until a clear solution of sodium p-methylphenoxyde is formed.
- Nucleophilic Substitution Reaction: To the phenoxide solution, add an equimolar amount of 3-chloropropanoic acid. Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is acidic (test with litmus paper). This step protonates the carboxylate to form the desired carboxylic acid and also neutralizes any excess base. The product may precipitate out of the solution upon acidification.

- Extraction: Transfer the acidified mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. The organic layer will contain the desired product, while inorganic salts will remain in the aqueous layer.
- Purification:
 - Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
 - Dry the organic layer over an anhydrous drying agent such as sodium sulfate.
 - Filter off the drying agent. If the solution is colored, it can be treated with activated charcoal and then filtered.
 - Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Recrystallization: Purify the crude product by recrystallization from a suitable solvent to obtain pure crystals of **3-(4-Methylphenoxy)propanoic acid**.

Self-Validating System and Causality

- Base Selection: A strong base like NaOH or KOH is crucial to deprotonate the weakly acidic phenolic hydroxyl group of p-cresol, thereby generating the highly nucleophilic phenoxide ion required for the SN2 reaction.
- Solvent Choice: The reaction is often carried out in water or a polar protic solvent, which can solvate both the ionic phenoxide and the polar 3-halopropanoic acid.
- Acidic Workup: Acidification is a critical step to convert the sodium salt of the product (sodium 3-(4-methylphenoxy)propanoate) into the free carboxylic acid, making it extractable into an organic solvent.
- Purification: Recrystallization is a necessary final step to remove any unreacted starting materials or side products, ensuring the high purity of the final compound.

Potential Applications

While specific, large-scale applications of **3-(4-Methylphenoxy)propanoic acid** are not extensively documented in readily available literature, its structure suggests several potential areas of use, particularly as a chemical intermediate.

- **Pharmaceutical Synthesis:** Phenoxyalkanoic acids are known scaffolds in drug discovery. For instance, they are related to fibrate drugs used to lower cholesterol and to certain herbicides that act as synthetic auxins. **3-(4-Methylphenoxy)propanoic acid** can serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities.
- **Agrochemicals:** The structural similarity to phenoxy herbicides suggests that derivatives of this compound could be explored for their potential as plant growth regulators or herbicides.
- **Fine Chemical Synthesis:** The carboxylic acid functionality allows for a wide range of chemical transformations, such as esterification, amidation, and reduction, making it a versatile building block for the synthesis of various fine chemicals and specialty materials.

Conclusion

3-(4-Methylphenoxy)propanoic acid (CAS No. 25173-37-9) is a valuable chemical intermediate that can be reliably synthesized via the Williamson ether synthesis. This guide has provided a detailed overview of its properties, a step-by-step synthesis protocol with justifications for the experimental choices, and an outlook on its potential applications. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to confidently work with and utilize this compound in their research and development endeavors.

References

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